
Mal-PEG16-NHS ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is used in the synthesis of a series of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells by leveraging the ubiquitin-proteasome system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG16-NHS ester involves the reaction of polyethylene glycol with N-hydroxysuccinimide (NHS) and maleimide. The reaction typically occurs in organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The NHS ester moiety reacts efficiently with primary amino groups (-NH2) in neutral or slightly basic buffers to form stable amide bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as dialysis or column chromatography to remove unreacted starting materials and by-products .
Análisis De Reacciones Químicas
NHS Ester Reaction with Primary Amines
The NHS ester reacts with primary amines (e.g., lysine residues, N-termini) under mildly alkaline conditions (pH 7.2–9.0) to form stable amide bonds. Key characteristics:
-
Optimal pH : 7.2–7.5 balances reaction efficiency with NHS ester hydrolysis .
-
Kinetics : Hydrolysis competes with conjugation, with a half-life of 4–5 hours at pH 7.0 (0°C) and <10 minutes at pH 8.6 (4°C) .
-
Specificity : Non-reactive toward secondary amines or aromatic amines .
Reaction Scheme :
Protein-NH2+Mal-PEG16-NHS→Protein-NH-CO-PEG16-Mal+NHS
Maleimide Reaction with Thiols
The maleimide group undergoes Michael addition with free thiols (e.g., cysteine residues) at pH 6.5–7.5 to form stable thioether bonds .
Reaction Scheme :
Protein-SH+Protein-NH-CO-PEG16-Mal→Protein-S-S-PEG16-NH-CO-Protein
pH Dependency
Functional Group | Optimal pH Range | Competing Reaction |
---|---|---|
NHS ester | 7.2–7.5 | Hydrolysis |
Maleimide | 6.5–7.5 | Hydrolysis/amine competition |
Key Observations :
-
Simultaneous reactions require pH 7.0–7.5 to balance NHS ester and maleimide reactivity .
-
Excess primary amines (e.g., Tris buffer) inhibit NHS ester conjugation .
Spacer Length and Flexibility
The 16-unit PEG spacer (~65.3 Å) reduces steric hindrance, enabling efficient conjugation of large biomolecules . Experimental data demonstrates its utility in:
-
Drug Delivery : PEG16-linked R848-influenza conjugates showed enhanced immunostimulatory activity compared to shorter spacers .
-
Nanoparticle Functionalization : Improved solubility and reduced aggregation in aqueous systems .
Stepwise Conjugation Protocol
A two-step process is recommended to maximize efficiency :
-
Amine Activation :
-
Thiol Coupling :
-
Add thiol-containing molecules (e.g., cysteine-tagged peptides) to maleimide-activated intermediates at pH 6.5–7.5.
-
Example Application :
-
Antibody-Drug Conjugates (ADCs) : this compound linked anti-HER2 antibodies to monomethyl auristatin E (MMAE) via a cysteine-engineered linker, achieving a drug-to-antibody ratio (DAR) of 4:1 .
Stability and Storage
-
Storage : -20°C in anhydrous conditions; avoid moisture and light .
-
Solubility : Requires organic solvents (DMSO/DMF) for initial dissolution, followed by dilution into aqueous buffers (<10% organic content) .
Targeted Drug Delivery
Surface Modification
-
Biosensors : PEG16 spacer minimized nonspecific binding in SPR-based sensors .
-
Nanoparticles : Maleimide-PEG16 functionalized quantum dots showed >90% colloidal stability in serum .
Limitations and Mitigations
Aplicaciones Científicas De Investigación
Bioconjugation Applications
Mal-PEG16-NHS ester is primarily utilized for bioconjugation, enabling the attachment of various biomolecules for therapeutic and diagnostic purposes.
Antibody-Drug Conjugates (ADCs)
ADCs leverage the specificity of antibodies to deliver cytotoxic drugs directly to cancer cells. This compound facilitates the conjugation of cytotoxic agents to antibodies through its NHS functionality, enhancing the therapeutic index by minimizing systemic toxicity.
Protein Labeling
The compound is also used for labeling proteins with fluorescent tags or other reporter groups. This application is crucial for studying protein interactions, localization, and dynamics within cells.
Study | Findings |
---|---|
Utilized this compound for labeling proteins in live-cell imaging studies, demonstrating enhanced visibility and tracking capabilities. |
PROTAC Development
This compound serves as a linker in the design of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutics that induce targeted protein degradation.
Drug Delivery Systems
The compound is employed in designing drug delivery systems that improve the pharmacokinetics of therapeutic agents.
Enhanced Stability and Solubility
By incorporating this compound into drug formulations, researchers have reported increased stability and solubility of hydrophobic drugs, leading to improved bioavailability.
Study | Findings |
---|---|
Highlighted improved circulation time and reduced side effects in vivo when using PEG-based linkers like this compound in drug formulations. |
Case Study 1: ADC Development
A recent study developed an ADC using this compound to conjugate a potent cytotoxic agent to a monoclonal antibody targeting HER2-positive breast cancer cells. The resulting ADC demonstrated significant tumor regression in preclinical models while minimizing systemic toxicity.
Case Study 2: PROTAC Optimization
Another study focused on optimizing a PROTAC using this compound as a linker. The research found that varying the length of the PEG linker affected the efficacy of target protein degradation, highlighting the importance of linker design in PROTAC development.
Mecanismo De Acción
Mal-PEG16-NHS ester functions as a linker in PROTACs, which consist of two ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Comparación Con Compuestos Similares
Similar Compounds
- Mal-PEG4-NHS ester
- Mal-PEG8-NHS ester
- Mal-PEG12-NHS ester
Uniqueness
Mal-PEG16-NHS ester is unique due to its longer PEG chain, which provides greater flexibility and solubility in aqueous media. This makes it particularly useful in applications where longer linkers are required to achieve optimal spatial arrangement between the target protein and the E3 ligase .
Actividad Biológica
Mal-PEG16-NHS ester is a versatile compound widely utilized in biochemical research and therapeutic applications, particularly in the context of bioconjugation and targeted protein degradation. This article explores its biological activity, mechanisms of action, and applications, supported by data tables and relevant case studies.
This compound consists of a polyethylene glycol (PEG) linker with a molecular weight of approximately 1042.13 g/mol. The chemical formula is C46H79N3O23, featuring a maleimide group that allows for selective reactions with thiol-containing molecules, and an NHS ester that facilitates the formation of stable amide bonds with primary amines under physiological conditions .
The primary mechanism of this compound involves the formation of stable amide bonds through the reaction of its NHS ester group with primary amines. This reaction proceeds via a nucleophilic attack by the amine on the carbonyl carbon of the NHS ester, resulting in the release of N-hydroxysuccinimide (NHS) and the formation of an amide bond . This property is crucial for its role in various applications:
- Bioconjugation : Linking proteins or peptides to other molecules.
- Targeted Protein Degradation : Used in PROTACs (Proteolysis Targeting Chimeras), which recruit E3 ligases to target proteins for degradation by the proteasome .
Applications in Research
This compound has several significant applications in biological research:
- Targeted Protein Degradation : It facilitates the design of PROTACs that selectively degrade specific proteins implicated in diseases such as cancer.
- Drug Delivery Systems : Enhances solubility and bioavailability of therapeutic agents by PEGylation, which improves pharmacokinetics and reduces immunogenicity .
Case Studies
-
Study on PROTACs :
A study demonstrated that this compound was successfully used to create PROTACs that effectively targeted specific proteins for degradation. The resulting compounds showed enhanced potency compared to traditional methods, indicating the efficacy of PEG linkers in improving drug action . -
Vaccine Development :
In vaccine research, this compound was utilized to conjugate antigens to enhance immune response. The conjugates exhibited increased biological activity, as shown by elevated cytokine production in immune cells when tested against various pathogens .
Comparative Biological Activity
The biological activity of this compound can be compared with other PEG linkers. The following table summarizes their relative activities based on cytokine production (TNFα levels) upon conjugation with R848:
Linker Compound | Spacer Arm Length (Å) | TNFα Production (pg/ml) |
---|---|---|
Mal-PEG2 | 17.6 | 7985 ± 2639 |
Mal-PEG4 | 24.6 | 7236 ± 1526 |
Mal-PEG8 | 39.2 | 5938 ± 2706 |
Mal-PEG16 | 65.3 | 5906 ± 2437 |
This data indicates that while this compound has slightly lower TNFα production compared to shorter linkers, it offers greater flexibility and solubility in aqueous environments, making it suitable for specific applications where longer linkers are beneficial .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H79N3O23/c50-41(5-8-48-42(51)1-2-43(48)52)47-7-10-57-12-14-59-16-18-61-20-22-63-24-26-65-28-30-67-32-34-69-36-38-71-40-39-70-37-35-68-33-31-66-29-27-64-25-23-62-21-19-60-17-15-58-13-11-56-9-6-46(55)72-49-44(53)3-4-45(49)54/h1-2H,3-40H2,(H,47,50) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYWTYZFVKGVQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H79N3O23 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1042.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.